BENGHE Foundational & Exploratory

Check Availability & Pricing

ARLG67156: A Technical Guide to its Discovery,
Mechanism, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ARL67156

Cat. No.: B15611179

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ARL67156, also known by its original designation FPL 67156, is a synthetic analog of
adenosine triphosphate (ATP) that has become an indispensable tool in the study of purinergic
signaling.[1][2] Chemically named 6-N,N-Diethyl-D-beta-gamma-dibromomethylene adenosine
triphosphate, it is widely recognized as a selective inhibitor of ecto-ATPases, enzymes that
hydrolyze extracellular ATP and ADP.[1][2][3] By impeding the degradation of these
nucleotides, ARL67156 effectively prolongs their signaling effects on P2 purinoceptors, making
it a critical compound for elucidating the complex roles of extracellular purines in various
physiological and pathological processes.[1][2] This technical guide provides a comprehensive
overview of the discovery, history, mechanism of action, and research applications of
ARL67156, complete with quantitative data, detailed experimental protocols, and visual
diagrams of relevant pathways and workflows.

Discovery and History

ARL67156 was first developed by Fisons Laboratories (now AstraZeneca) and was initially
described in 1995 as a selective inhibitor of ecto-ATPase activity in human blood cells.[2][3] Its
synthesis represented a significant advancement in the field of purinergic signaling research,
providing one of the first commercially available tools to specifically investigate the role of
ectonucleotidases in terminating ATP-mediated signaling.[1][2] The key structural modifications
of ARL67156 compared to ATP are the substitution of the [3-y phosphodiester bond with a
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phosphodibromomethyl bond (P-CBr2-P) and the addition of two ethyl groups to the N6
position of the adenine ring.[2] These changes render the molecule resistant to hydrolysis by
ectonucleotidases while allowing it to competitively bind to their active sites.[2][4]

Mechanism of Action

ARLG67156 functions as a competitive inhibitor of several ectonucleotidases.[1][2][5]
Ectonucleotidases are cell surface enzymes that play a crucial role in regulating purinergic
signaling by hydrolyzing extracellular nucleotides like ATP and ADP to AMP and subsequently
to adenosine.[6] This enzymatic cascade terminates the signaling of ATP and ADP through P2
receptors and initiates signaling by adenosine through P1 receptors.[7] ARL67156 primarily
targets enzymes of the Ectonucleoside Triphosphate Diphosphohydrolase (E-NTPDase) and
Ectonucleotide Pyrophosphatase/Phosphodiesterase (E-NPP) families.[1][2]

Inhibition of Ectonucleotidases

Extensive research has characterized the inhibitory profile of ARL67156 against various
human and mouse ectonucleotidases. It is a weak but competitive inhibitor of human
NTPDasel (also known as CD39), NTPDase3, and NPP1.[1][2][5] Notably, it is a less effective
inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][2] The
competitive nature of the inhibition means that its efficacy is reduced in the presence of high
concentrations of the natural substrate, ATP.[1]

Impact on Purinergic Signaling

By inhibiting the degradation of ATP and ADP, ARL67156 potentiates their actions on P2
receptors (both P2X and P2Y subtypes).[8] This leads to an enhanced physiological response
in systems where purinergic signaling is active. For instance, it has been shown to enhance
sympathetic purinergic neurotransmission and augment the contractile effects of ATP.[3][8]
However, it's important to note that in some systems, ARL67156 has been observed to inhibit
the degradation of ADP more effectively than that of ATP, which can lead to an accumulation of
ADP and subsequent nuanced effects on P2Y receptors.[9]

Quantitative Data

The inhibitory potency of ARL67156 has been quantified in various studies. The following
tables summarize the key quantitative data for its activity against different ectonucleotidases
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and its effects in specific biological assays.

Inhibition Constant

Enzyme Species (Ki) Inhibition Type
[
NTPDasel (CD39) Human 11 + 3 uM[1][2] Competitive
NTPDase3 Human 18 + 4 uM[1][2] Competitive
NPP1 Human 12 + 3 uM[1][2] Competitive
Bovine Chromaffin N
Ecto-ATPase Cell 0.255 £ 0.136 pM[10] Competitive
ells
Assay System Parameter Value
ATP Degradation Human Blood Cells pIC50 4.62[3]

Ecto-ATPase

o Rabbit Ear Artery pKi 5.2[3]
Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below
are protocols for key experiments frequently conducted with ARL67156, based on descriptions
in the cited literature.

Ectonucleotidase Activity Assay (Colorimetric/HPLC)

This protocol outlines a general method to assess the inhibitory effect of ARL67156 on the
activity of ectonucleotidases like NTPDasel, 2, 3, and 8, as well as NPP1 and NPP3.[1]

1. Enzyme and Inhibitor Preparation:

¢ Recombinant human or mouse ectonucleotidases are expressed in and purified from a
suitable cell line (e.g., COS-7 or HEK 293T).[3]
o A stock solution of ARL67156 is prepared in an appropriate buffer.

2. Reaction Mixture:
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» The reaction is typically carried out in a buffer solution (e.g., Tris-HCI) at a physiological pH.

e The reaction mixture contains the recombinant enzyme, the substrate (e.g., ATP, ADP, or a
synthetic substrate like p-nitrophenyl thymidine 5'-monophosphate for NPPs), and varying
concentrations of ARL67156.[1]

3. Incubation:

e The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined
period.

4. Measurement of Product Formation:

o Colorimetric Assay: For assays measuring inorganic phosphate (Pi) release, a colorimetric
method like the malachite green assay can be used.[11] The reaction is stopped, and the
reagent is added to develop a color proportional to the amount of Pi, which is then measured
spectrophotometrically.

o HPLC Assay: For assays measuring the degradation of ATP or ADP, the reaction is stopped,
and the supernatant is analyzed by high-performance liquid chromatography (HPLC) to
separate and quantify the remaining substrate and the product formed (e.g., ADP, AMP).[1]

5. Data Analysis:

e The rate of substrate hydrolysis is calculated for each concentration of ARL67156.
e The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition
models (e.g., Michaelis-Menten kinetics with a competitive inhibitor).

Platelet Aggregation Assay

This protocol describes how to measure the effect of ARL67156 on ADP-induced platelet
aggregation.[12]

1. Platelet-Rich Plasma (PRP) Preparation:

» Whole blood is collected from subjects (e.g., rats) into tubes containing an anticoagulant.
e The blood is centrifuged at a low speed to obtain platelet-rich plasma (PRP).

2. Incubation with Inhibitor:
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e PRP is incubated with a specific concentration of ARL67156 (e.g., 100 uM) or vehicle control
for a defined period (e.g., 10 minutes) at 37°C.[12]

3. Induction of Aggregation:

» Platelet aggregation is induced by adding a platelet agonist, such as ADP, at various
concentrations.[12]

4. Measurement of Aggregation:

o Aggregation is monitored using a platelet aggregometer, which measures the change in light
transmission through the PRP as platelets aggregate.
e The maximum aggregation percentage is recorded.

5. Data Analysis:

o Concentration-response curves for ADP-induced aggregation are generated in the presence
and absence of ARL67156.

o Statistical analysis is performed to determine the significance of the effect of ARL67156 on
platelet aggregation.[12]

Visualizations
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Click to download full resolution via product page

Caption: ARL67156 inhibits ectonucleotidases, increasing ATP/ADP levels and P2 receptor
activation.

Experimental Workflow for Assessing ARL67156
Efficacy
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Caption: Workflow for determining the inhibitory constant (Ki) of ARL67156 on
ectonucleotidase activity.

Research Applications and Limitations

ARLG67156 has been instrumental in a wide array of research areas. It has been used to:

Demonstrate the role of ecto-ATPase in terminating purinergic neurotransmission.[8]

Investigate the contribution of extracellular ATP and ADP to platelet aggregation and
thrombosis.[12]

Elucidate the involvement of purinergic signaling in inflammation, pain, and cancer.[11][13]

Study the regulation of vascular tone and blood pressure.

Prevent the development of calcific aortic valve disease in animal models.[3]

Despite its utility, ARL67156 has limitations. Its potency is considered weak, and its competitive
nature means its effectiveness can be overcome by high concentrations of endogenous ATP.[1]
[2] Furthermore, studies have indicated that ARL67156 and its derivatives may not be suitable
for in vivo applications due to metabolic instability.[4][14] Nevertheless, it remains a valuable
tool for in vitro studies.[4] The development of more potent and metabolically stable
ectonucleotidase inhibitors, using ARL67156 as a lead compound, is an active area of
research.[4][14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse
ectonucleotidases - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15611179?utm_src=pdf-body
https://www.benchchem.com/product/b15611179?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8851503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7005199/
https://www.researchgate.net/publication/344265463_Nucleotide_Analog_ARL67156_as_a_Lead_Structure_for_the_Development_of_CD39_and_Dual_CD39CD73_Ectonucleotidase_Inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC5622197/
https://www.apexbt.com/arl-67156-trisodium-salt.html
https://www.benchchem.com/product/b15611179?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17603550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://www.benchchem.com/product/b15611179?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7508162/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.01294/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7508162/
https://www.benchchem.com/product/b15611179?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7508162/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.01294/full
https://pubmed.ncbi.nlm.nih.gov/33013365/
https://www.benchchem.com/product/b15611179?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/17603550/
https://pubmed.ncbi.nlm.nih.gov/17603550/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse
ectonucleotidases - PMC [pmc.ncbi.nim.nih.gov]

3. apexbt.com [apexbt.com]

4. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual
CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nim.nih.gov]

5. medchemexpress.com [medchemexpress.com]

6. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more
than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]

7. docs.lib.purdue.edu [docs.lib.purdue.edu]

8. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas
deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Acommonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more
than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nim.nih.gov]

10. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to
ATP - PubMed [pubmed.ncbi.nim.nih.gov]

11. researchgate.net [researchgate.net]

12. Ectonucleoside Triphosphate Diphosphohydrolase-1/CD39 Affects the Response to ADP
of Female Rat Platelets - PMC [pmc.ncbi.nim.nih.gov]

13. Purinergic Signalling: Therapeutic Developments - PMC [pmc.ncbi.nim.nih.gov]

14. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of
CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]

15. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and
Dual CD39/CD73 Ectonucleotidase Inhibitors - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [ARL67156: A Technical Guide to its Discovery,
Mechanism, and Research Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15611179#discovery-and-history-of-arl67156-in-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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